molecular formula C16H18N2O3 B5909285 N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide

N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide

Cat. No. B5909285
M. Wt: 286.33 g/mol
InChI Key: IUTLHHLKABEKQO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide, also known as BPA-NP, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BPA-NP belongs to the family of nitrophenyl acrylamides and has a bicyclic ring structure. In

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to scavenge free radicals, which are known to cause cellular damage.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been shown to reduce oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been shown to have low toxicity in animal studies. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide in lab experiments is its instability in the presence of light and heat, which can lead to degradation of the compound.

Future Directions

There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. One area of research could focus on the development of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a drug delivery system for the treatment of neurological disorders. Another area of research could focus on the use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a fluorescent probe for imaging biological systems. Additionally, further studies could investigate the potential use of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide as a therapeutic agent for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide involves the condensation of 3-nitrobenzaldehyde and bicyclo[2.2.1]hept-2-en-5-one in the presence of acetic acid. The resulting product is then treated with acetyl chloride and ammonia to form N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide. The synthesis method has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential biological and pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Furthermore, N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide has been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(17-15-10-12-4-6-13(15)8-12)7-5-11-2-1-3-14(9-11)18(20)21/h1-3,5,7,9,12-13,15H,4,6,8,10H2,(H,17,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTLHHLKABEKQO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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